1-(P-tolyl)prop-2-en-1-ol

Description

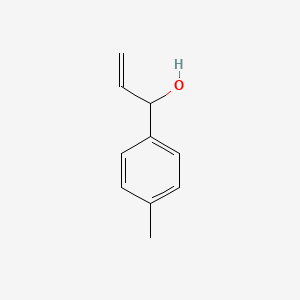

1-(P-tolyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O. It is a derivative of prop-2-en-1-ol, where a p-tolyl group is attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name |

1-(4-methylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIVKNAQOIFBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(P-tolyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(P-tolyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: P-tolualdehyde or p-toluic acid.

Reduction: P-tolylpropanol or p-tolylpropane.

Substitution: Various substituted p-tolyl derivatives.

Scientific Research Applications

1-(P-tolyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(P-tolyl)prop-2-en-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, facilitating various chemical transformations. The p-tolyl group can influence the reactivity and selectivity of the compound in different pathways.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.

1-(4-Methylphenyl)prop-2-yn-1-ol: Contains a triple bond instead of a double bond.

1-(4-Methylphenyl)prop-2-en-1-amine: An amine derivative with similar structural features.

Uniqueness

1-(P-tolyl)prop-2-en-1-ol is unique due to its specific combination of a p-tolyl group and an allylic alcohol. This structure imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Biological Activity

1-(P-tolyl)prop-2-en-1-ol, also known as p-tolyl allyl alcohol, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 101-84-8 |

| Molecular Formula | C11H14O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 1-(4-methylphenyl)prop-2-en-1-ol |

Mechanisms of Biological Activity

This compound exhibits a variety of biological activities attributed to its structural features:

- Antiproliferative Effects : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM, indicating a strong potential for therapeutic applications in oncology .

- Tubulin Interaction : The compound has been implicated in destabilizing tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer treatment as it can lead to apoptosis in rapidly dividing cells .

Case Studies and Experimental Data

- Antiproliferative Activity :

- Mechanistic Studies :

- Synthesis and Yield :

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 10–33 | Tubulin destabilization, apoptosis induction |

| CA-4 (Combretastatin A4) | 3.9 | Tubulin polymerization inhibition |

| Other derivatives (e.g., 9q) | 23–33 | Similar mechanisms involving microtubules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.